tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to construct the spirocyclic core through a [2+2] cycloaddition reaction, followed by functional group transformations to introduce the amino and hydroxymethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and protecting groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce waste. Additionally, the development of greener chemistry approaches, such as the use of less hazardous solvents and reagents, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Primary amine derivative.
Substitution: Carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid scaffold that can be functionalized to create diverse chemical entities.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. Its unique three-dimensional shape can interact with biological targets in ways that linear or planar molecules cannot, potentially leading to new insights into molecular recognition and binding.
Medicine
In medicinal chemistry, tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate is investigated for its potential as a drug candidate. Its rigid structure can improve the selectivity and potency of drug molecules by reducing conformational flexibility.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic core can impart rigidity and stability to polymers and other materials, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors with high specificity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with the target, stabilizing the binding and modulating the target’s activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the spirocyclic core but may have different functional groups attached.
Spiro[2.2]pentane derivatives: These compounds have a similar spirocyclic structure but with a different ring size.
Uniqueness
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-12(2,3)20-11(19)17-6-4-15(5-7-17)14(16)8-13(9-14,10-18)21-15/h18H,4-10,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVRYXBVZAIFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3(CC(C3)(O2)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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